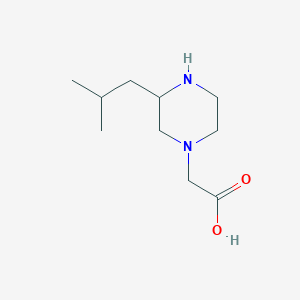
2-(3-Isobutylpiperazin-1-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isobutylpiperazin-1-YL)acetic acid is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isobutylpiperazin-1-YL)acetic acid typically involves the reaction of 3-isobutylpiperazine with chloroacetic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified by recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
2-(3-Isobutylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: New piperazine derivatives with different functional groups.
科学研究应用
2-(3-Isobutylpiperazin-1-YL)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-Isobutylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
2-(3-Isobutylpiperazin-1-YL)acetic acid can be compared with other piperazine derivatives, such as:
Piperazine: A simple cyclic compound with two nitrogen atoms, used as an anthelmintic agent.
1-(2-Hydroxyethyl)piperazine: Used as a buffering agent in biological and chemical research.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A widely used biological buffer.
The uniqueness of this compound lies in its specific isobutyl substitution, which can impart distinct biological and chemical properties compared to other piperazine derivatives.
属性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC 名称 |
2-[3-(2-methylpropyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)5-9-6-12(4-3-11-9)7-10(13)14/h8-9,11H,3-7H2,1-2H3,(H,13,14) |
InChI 键 |
JVMJRJPCQJPCHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1CN(CCN1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



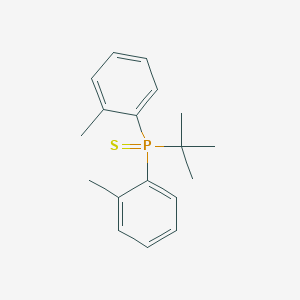


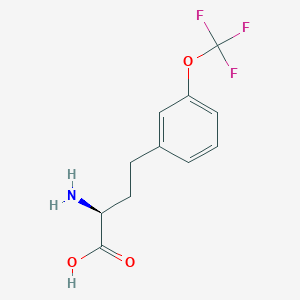
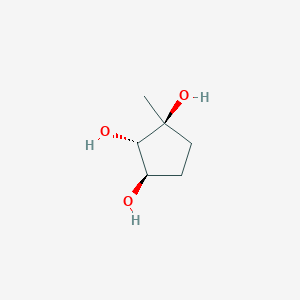
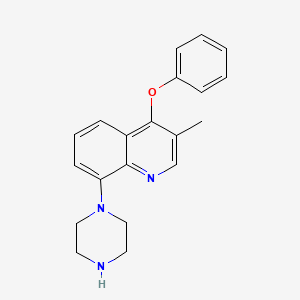

![1-Cyclohexyl-3-[2-(dimethylamino)ethyl]urea](/img/structure/B14176145.png)
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
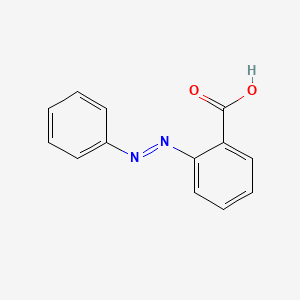
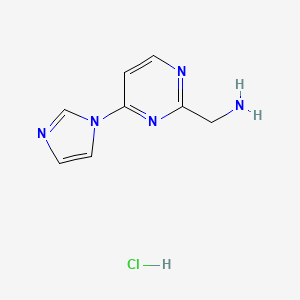
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
